1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine
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Overview
Description
1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a fluorophenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by the introduction of the fluorophenoxypropyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Sulfonyl compounds: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups.
Fluorophenoxy compounds: Compounds like 4-fluorophenoxyacetic acid and 4-fluorophenoxyethanol share the fluorophenoxy moiety.
Uniqueness: 1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and binding affinity, while the sulfonyl group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c14-12-4-6-13(7-5-12)18-10-3-11-19(16,17)15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIMSOJPMMBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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